Palmitoyl carnosine
Overview
Description
Palmitoyl carnosine is a synthetic peptide composed of palmitic acid and carnosine. It is widely recognized for its potential in anti-aging and skin care applications due to its antioxidant properties and ability to protect against oxidative stress. This compound is particularly valued in the cosmetics industry for its ability to improve skin elasticity and reduce the appearance of wrinkles.
Preparation Methods
Synthetic Routes and Reaction Conditions: Palmitoyl carnosine is synthesized through a peptide coupling reaction. The process involves the activation of the carboxyl group of palmitic acid, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), followed by the reaction with the amino group of carnosine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions to prevent degradation of the peptide.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). SPPS is particularly favored for its efficiency and ability to produce high-purity peptides. The process involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage to yield the final product.
Chemical Reactions Analysis
Types of Reactions: Palmitoyl carnosine undergoes various chemical reactions, including:
Oxidation: The antioxidant properties of this compound allow it to scavenge reactive oxygen species (ROS) and prevent oxidative damage.
Reduction: It can participate in redox reactions, maintaining cellular redox balance.
Substitution: The peptide bond in this compound can undergo hydrolysis under acidic or basic conditions, leading to the release of palmitic acid and carnosine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other ROS can be used to study the antioxidant activity of this compound.
Reduction: Reducing agents like dithiothreitol (DTT) can be used in redox studies.
Substitution: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Oxidized forms of this compound and reduced ROS.
Reduction: Reduced forms of this compound.
Substitution: Palmitic acid and carnosine.
Scientific Research Applications
Palmitoyl carnosine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study peptide synthesis and peptide-based drug delivery systems.
Biology: this compound is investigated for its role in cellular protection against oxidative stress and its potential to modulate cellular signaling pathways.
Medicine: The compound is explored for its therapeutic potential in treating skin aging, neurodegenerative diseases, and metabolic disorders.
Industry: In the cosmetics industry, this compound is incorporated into anti-aging formulations to improve skin texture and reduce wrinkles.
Mechanism of Action
Palmitoyl carnosine exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges reactive oxygen species, reducing oxidative stress and preventing cellular damage.
Metal Chelation: this compound can chelate metal ions, preventing metal-catalyzed oxidative reactions.
Protein Protection: It inhibits the formation of advanced glycation end products (AGEs) and protects proteins from carbonylation and glycoxidation.
Cellular Signaling: this compound modulates signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Palmitoyl carnosine is unique compared to other similar compounds due to its dual action as an antioxidant and a peptide. Similar compounds include:
Carnosine: A naturally occurring dipeptide with antioxidant properties, but lacks the lipid moiety present in this compound.
Palmitoyl pentapeptide-4: Another peptide used in cosmetics for its anti-aging properties, but with a different amino acid sequence.
Copper tripeptide: Known for its wound healing and anti-inflammatory properties, but differs in its metal-binding capabilities.
This compound stands out due to its ability to integrate the benefits of both palmitic acid and carnosine, offering enhanced skin penetration and prolonged antioxidant activity.
Properties
IUPAC Name |
(2S)-2-[3-(hexadecanoylamino)propanoylamino]-3-(1H-imidazol-5-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44N4O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23(30)27-17-16-24(31)29-22(25(32)33)18-21-19-26-20-28-21/h19-20,22H,2-18H2,1H3,(H,26,28)(H,27,30)(H,29,31)(H,32,33)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXLHAWHHNDIDC-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCC(=O)NC(CC1=CN=CN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186209 | |
Record name | Palmitoyl carnosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70186209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
324755-72-8 | |
Record name | Palmitoyl carnosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0324755728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Palmitoyl carnosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70186209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PALMITOYL CARNOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22EMA5D703 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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